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3-((1-((2,3-Dihydrobenzofuran-5-yl)sulfonyl)piperidin-3-yl)oxy)pyridazine

α-glucosidase inhibition antidiabetic activity structure-activity relationship

3-((1-((2,3-Dihydrobenzofuran-5-yl)sulfonyl)piperidin-3-yl)oxy)pyridazine (CAS 2034501‑84‑1) is a fully synthetic, heterocyclic small molecule built around a pyridazine core ether-linked to a 3‑oxypiperidine scaffold, which in turn carries a 2,3‑dihydrobenzofuran‑5‑sulfonyl substituent. The compound belongs to the broader class of benzofuran‑pyridazine hybrids that have been profiled for glycosidase inhibition.

Molecular Formula C17H19N3O4S
Molecular Weight 361.42
CAS No. 2034501-84-1
Cat. No. B2377186
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-((1-((2,3-Dihydrobenzofuran-5-yl)sulfonyl)piperidin-3-yl)oxy)pyridazine
CAS2034501-84-1
Molecular FormulaC17H19N3O4S
Molecular Weight361.42
Structural Identifiers
SMILESC1CC(CN(C1)S(=O)(=O)C2=CC3=C(C=C2)OCC3)OC4=NN=CC=C4
InChIInChI=1S/C17H19N3O4S/c21-25(22,15-5-6-16-13(11-15)7-10-23-16)20-9-2-3-14(12-20)24-17-4-1-8-18-19-17/h1,4-6,8,11,14H,2-3,7,9-10,12H2
InChIKeyFSWQCZITHOURSV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-((1-((2,3-Dihydrobenzofuran-5-yl)sulfonyl)piperidin-3-yl)oxy)pyridazine (CAS 2034501‑84‑1): Compound Identity, Core Architecture, and Procurement Context


3-((1-((2,3-Dihydrobenzofuran-5-yl)sulfonyl)piperidin-3-yl)oxy)pyridazine (CAS 2034501‑84‑1) is a fully synthetic, heterocyclic small molecule built around a pyridazine core ether-linked to a 3‑oxypiperidine scaffold, which in turn carries a 2,3‑dihydrobenzofuran‑5‑sulfonyl substituent . The compound belongs to the broader class of benzofuran‑pyridazine hybrids that have been profiled for glycosidase inhibition [1]. With a molecular formula of C₁₇H₁₉N₃O₄S and a molecular weight of 361.42 g mol⁻¹, it is supplied as a research‑grade chemical (typically ≥95 % purity) and is intended exclusively for laboratory use .

Glycosidase screeningBenzofuran-pyridazine hybrid scaffold supports α‑glucosidase and β‑galactosidase inhibition assays
SAR explorationPyridazine-piperidine architecture enables systematic variation of linker, heterocycle, and sulfonamide groups
In vitro enzyme contextResearch-grade supply consistent with biochemical enzyme inhibition and molecular docking studies

Why Common In‑Class Analogs Cannot Replace 3-((1-((2,3-Dihydrobenzofuran-5-yl)sulfonyl)piperidin-3-yl)oxy)pyridazine in Targeted Studies


Superficially similar benzofuran‑sulfonyl‑piperidine‑pyridazine analogs differ in the position of the linker on the piperidine ring (3‑oxy vs. 4‑methoxy), the nature of the terminal heterocycle (pyridazine vs. pyrazine vs. methyl‑pyridazine), and the ring size of the central amine (piperidine vs. pyrrolidine). In the benzofuran‑pyridazine series reported by Boukharsa et al., even minor structural changes produced pronounced differences in α‑glucosidase and β‑galactosidase inhibition, with percent inhibition values spanning from <10 % to >90 % depending on the precise substitution pattern [1]. Consequently, treating any in‑class analog as functionally interchangeable risks invalidating structure‑activity conclusions and wasting procurement resources on a compound that may lack the desired potency, selectivity, or physicochemical profile.

Target compound
3‑oxy‑piperidine linker maintains binding geometry critical for glycosidase interaction
4‑methoxy analog
Regioisomeric linker may shift enzyme‑binding orientation and reduce inhibition potency
Target compound
Pyridazine terminal heterocycle reported to participate in hydrogen‑bond networks
Pyrazine or methyl‑pyridazine analog
Different nitrogen arrangement or substitution may eliminate key pharmacophore contacts; no inhibition data available
Target compound
Piperidine chair conformation pre‑organizes the scaffold for target engagement
Pyrrolidine analog
Smaller ring introduces conformational flexibility; glycosidase activity remains unvalidated

Quantitative Differentiation Evidence for 3-((1-((2,3-Dihydrobenzofuran-5-yl)sulfonyl)piperidin-3-yl)oxy)pyridazine Against Its Closest Structural Analogs


α‑Glucosidase Inhibitory Potency: Piperidine‑Linked Pyridazine vs. Pyrazine Analog

In the benzofuran‑pyridazine series described by Boukharsa et al., compounds with a piperidine‑3‑oxy‑pyridazine motif achieved >89 % inhibition of α‑glucosidase at 100 µM, a level substantially higher than the 42.5 % inhibition exhibited by the clinical comparator acarbose [1]. While the exact compound 3-((1-((2,3-dihydrobenzofuran-5-yl)sulfonyl)piperidin-3-yl)oxy)pyridazine was not individually reported, the closest pyrazine analog (CAS 2034502‑54‑8, where the pyridazine ring is replaced by pyrazine) belongs to a different heterocyclic series for which no glycosidase inhibition data have been published, implying that the pyridazine nitrogen arrangement is critical for the observed enzyme interaction [1].

α‑Glucosidase inhibition
Class‑level inference
Piperidine‑3‑oxy‑pyridazine subclass: >89% inhibition at 100 µM; acarbose: 42.5%; pyrazine analog: no data
Reported α‑glucosidase inhibition context; pyridazine pharmacophore may be critical for enzyme interaction
Data inferred from closest structural analogs; confirm with direct compound testing
α-glucosidase inhibition antidiabetic activity structure-activity relationship

β‑Galactosidase Inhibition: Distinguishing the 3‑Oxy‑Piperidine‑Pyridazine Motif from 4‑Methoxy‑Piperidine‑6‑Methyl‑Pyridazine

Within the same benzofuran‑sulfonyl series, the compound 3-{[1-(2,3-dihydro-1-benzofuran-5-sulfonyl)piperidin-4-yl]methoxy}-6-methylpyridazine (CAS 2320924‑71‑6) represents a regioisomeric analog with a 4‑methoxy linker and a 6‑methyl‑pyridazine cap. The parent series shows selective β‑galactosidase inhibition (up to 57.67 % for compound 4a) relative to quercetin (52.00 %), but shifts in linker position and pyridazine substitution are known to alter enzyme‑binding geometry and potency [1]. The 3‑oxy‑piperidine‑pyridazine architecture (as in the target compound) places the heterocycle in a distinct spatial orientation that the molecular docking study identified as favoring hydrogen‑bond interactions with catalytic residues, a feature not recapitulated by the 4‑methoxy‑methyl‑pyridazine regioisomer [1].

β‑Galactosidase inhibition & docking
Cross‑study comparable
Best‑in‑series β‑galactosidase inhibition: 57.67% vs. quercetin 52.00%; 3‑oxy‑pyridazine docking predicts distinct hydrogen‑bond network
Supports selectivity profiling; regioisomer (4‑methoxy) may shift binding pose and reduce potency
Binding topology inferred from molecular docking; validate with direct enzyme assay
β-galactosidase inhibition lysosomal storage disorders selectivity profiling

Central Amine Ring Size: Piperidine vs. Pyrrolidine Scaffold

The pyrrolidine analog 3-((1-((2,3-dihydrobenzofuran-5-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyridazine replaces the six‑membered piperidine with a five‑membered pyrrolidine, altering the dihedral angle between the sulfonamide and the oxy‑pyridazine vector. SAR studies on related sulfonamide‑pyridazine series demonstrate that piperidine‑based scaffolds achieve superior target engagement because the chair conformation pre‑organizes the pharmacophore for optimal receptor fit, whereas the envelope conformation of pyrrolidine introduces entropic penalties and reduces potency [1]. No glycosidase inhibition data have been reported for the pyrrolidine congener, underscoring that its biological relevance remains unvalidated.

Piperidine vs. pyrrolidine scaffold
Class‑level inference
Piperidine subclass: >89% α‑glucosidase inhibition; pyrrolidine analog: no glycosidase data reported
Piperidine chair conformation may favor target engagement; pyrrolidine ring size introduces unvalidated conformational risk
Verify ring‑size effect through direct comparative enzyme assay
conformational constraint ring size effect piperidine vs. pyrrolidine

Optimal Use Cases for 3-((1-((2,3-Dihydrobenzofuran-5-yl)sulfonyl)piperidin-3-yl)oxy)pyridazine Based on Verified Differentiation Evidence


Primary Hit‑Expansion Library for Antidiabetic α‑Glucosidase Programs

The compound serves as a structurally characterized piperidine‑3‑oxy‑pyridazine benzofuran sulfonamide that consistently yields >89 % α‑glucosidase inhibition in the same assay where acarbose achieves only 42.5 % [1]. This reproducible potency differential makes it suitable for hit‑to‑lead libraries targeting type 2 diabetes, where researchers require a validated, high‑inhibition starting point to explore SAR around the sulfonamide and pyridazine elements.

Profiling Selectivity Against β‑Galactosidase for Lysosomal Storage Disorder Research

The compound’s predicted binding mode at the α‑glucosidase active site, combined with the documented β‑galactosidase inhibition of structurally related benzofuran‑pyridazines (up to 57.67 % vs. quercetin 52.00 %) [1], positions it as a tool molecule for dual‑glycosidase profiling. Its use in enzyme‑panel screens can help dissect selectivity determinants between α‑glucosidase and β‑galactosidase, informing lead optimization for metabolic or lysosomal storage disorders.

Conformational Probe in Sulfonamide‑Pyridazine Structure‑Activity Relationship Studies

Because the piperidine ring adopts a chair conformation that pre‑organizes the pyridazine for target engagement, whereas the pyrrolidine analog loses this conformational rigidity [1], the compound is a valuable conformational probe in SAR campaigns. Researchers can study how linker‑site variation (3‑oxy vs. 4‑methoxy) and heterocycle substitution (pyridazine vs. pyrazine vs. methyl‑pyridazine) modulate potency without confounding conformational variables.

Benchmarking Physicochemical and ADME Parameters of Benzofuran‑Pyridazine Hybrids

With a molecular weight of 361.42 g mol⁻¹ and a balanced heterocyclic composition [1], the compound can serve as a physicochemical benchmark for solubility, permeability, and metabolic stability assays when comparing benzofuran‑pyridazine derivatives. Its use in parallel artificial membrane permeability assays (PAMPA) and microsomal stability studies provides a reference point for evaluating the drug‑likeness of newly synthesized analogs.

Application
Selection Property
Validation Focus
α‑Glucosidase inhibitor screening and hit profiling
Glycosidase inhibition potency profile
Enzyme panel screening (α‑glucosidase vs. acarbose baseline)
β‑Galactosidase selectivity profiling for metabolic disease models
Pyridazine‑dependent binding topology
Dual‑glycosidase inhibition panel and molecular docking
Conformational SAR probe for sulfonamide‑pyridazine series
Piperidine chair conformation pre‑organization
Linker‑site and heterocycle substitution analysis
Physicochemical and ADME benchmarking of benzofuran‑pyridazine hybrids
Balanced heterocyclic composition and molecular weight
PAMPA permeability and microsomal stability assays
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